saxagliptin monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate |
InChI |
InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10-,11+,12-,13+,14+,15-,17?,18?;/m1./s1 |
InChI Key |
AFNTWHMDBNQQPX-ZBMKVBKGSA-N |
SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N.O |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Saxagliptin Monohydrate
Advanced Synthetic Methodologies for Saxagliptin (B632) Core Structure
The synthesis of saxagliptin involves the convergent coupling of two key unnatural amino acid derivatives. acs.org The development of efficient methods for constructing these building blocks and coupling them has been a significant area of research, aiming to improve yield, purity, and cost-effectiveness.
Amide Coupling Strategies for Key Intermediates
A critical step in the synthesis of saxagliptin is the formation of an amide bond between (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. portico.orgresearchgate.net Various coupling reagents have been investigated to optimize this reaction. Common reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), and methanesulfonyl chloride with a Hunig's base. portico.orgorientjchem.org
More recently, propylphosphonic anhydride (B1165640) (T3P) has emerged as a superior reagent for this condensation. orientjchem.org T3P is a non-toxic and non-allergenic coupling agent that offers high yields and purity, avoiding many of the drawbacks associated with other reagents, such as moisture sensitivity and the formation of difficult-to-remove byproducts. orientjchem.org The use of T3P allows for a more streamlined and "telescoped" process, where multiple steps can be performed in a single reactor without isolation of intermediates. orientjchem.org
| Coupling Reagent | Base | Solvent | Reagent Equivalents | Purity (%) |
| Cyanuric chloride | N-Methylmorpholine (NMM) | Dichloromethane (DCM) | 1.1 | 85 |
| EDC.HCl/HOBt | NMM | DCM | 1.2/1.2 | 92 |
| T3P | Triethylamine (TEA) | Ethyl Acetate | 1.5 | 98 |
| This table presents a comparison of different coupling reagents for the synthesis of a key amide intermediate of saxagliptin, highlighting the superior performance of T3P in terms of purity. orientjchem.org |
Another approach involves the aerobic copper/nitroxyl-catalyzed oxidative coupling of alcohols and amines, which has been demonstrated to be effective for complex molecules like saxagliptin. nih.gov
Asymmetric Reductive Amination in Chiral Synthesis
The stereochemistry of the adamantylglycine moiety is crucial for the biological activity of saxagliptin. Asymmetric reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid is a key step in establishing the desired (S)-configuration of the amino acid. scispace.com This transformation can be achieved using various chiral auxiliaries or catalysts.
One reported method involves the use of (S)-(+)-p-toluenesulfinamide as a chiral auxiliary. google.com The condensation of the keto acid with the sulfinamide forms a chiral sulfinimine, which is then reduced stereoselectively. Subsequent hydrolysis of the sulfinyl group yields the desired chiral amino acid.
Biocatalytic Approaches in Intermediate Production
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral intermediates of saxagliptin. mdpi.comucl.ac.uk Specifically, the reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid to (S)-3-hydroxyadamantane glycine (B1666218) can be efficiently catalyzed by enzymes. researchgate.netthieme-connect.com
Engineered phenylalanine dehydrogenases (PDH) from organisms like Thermoactinomyces intermedius have been successfully employed for this transformation. mdpi.comnih.govtandfonline.com These enzymatic reactions often utilize a cofactor regeneration system, such as formate (B1220265) dehydrogenase (FDH), to recycle the required nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). mdpi.comthieme-connect.com The use of whole-cell biocatalysts, where both the PDH and FDH are co-expressed in a single recombinant Escherichia coli or Pichia pastoris strain, has been shown to be highly efficient, achieving high yields (>95%) and excellent enantiomeric excess (>99.5%). mdpi.comnih.gov This biocatalytic route offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact. d-nb.info
Characterization of Key Synthetic Intermediates and Precursors
The synthesis of saxagliptin involves several key intermediates that must be carefully characterized to ensure the quality and purity of the final product. A retrosynthetic analysis reveals crucial intermediates such as (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. researchgate.net
The synthesis of the adamantane (B196018) intermediate, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, starts from 1-adamantanecarboxylic acid. scispace.comresearchgate.net This involves hydroxylation and subsequent oxidation steps. scispace.com The structure and purity of these intermediates are confirmed using a variety of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of key functional groups. orientjchem.org
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the intermediates and the final product.
X-ray Crystallography: Can be used to determine the absolute stereochemistry of chiral intermediates. benthamdirect.com
Optimization of Synthetic Pathways for Industrial Scale
Transitioning the synthesis of saxagliptin from the laboratory to an industrial scale presents numerous challenges that necessitate process optimization. acs.org The initial discovery routes, while suitable for producing small quantities for preclinical studies, are often not viable for commercial manufacturing due to factors like low yields, hazardous reagents, and multiple purification steps. chemicalbook.com
Key areas for optimization include:
Route Scouting: Developing more expedient and convergent synthetic routes. For instance, an improved synthesis of the adamantylamino acid intermediate starts from commercially available 1-adamantoic acid. chemicalbook.com
Reagent Selection: Replacing hazardous or expensive reagents with safer, more cost-effective alternatives. The adoption of T3P for amide coupling is a prime example. orientjchem.org
Process Intensification: "Telescoping" multiple reaction steps to reduce the number of unit operations and minimize waste. orientjchem.org
Yield Improvement: Optimizing reaction conditions such as temperature, solvent, and catalyst loading to maximize product yield. For example, optimizing the acylation reaction for a key intermediate using response surface methodology has been reported to significantly improve yields. semanticscholar.org
Challenges in Free Base Synthesis and Thermodynamic Stability Considerations
A significant challenge in the commercial synthesis of saxagliptin is the isolation of the desired free base monohydrate. acs.org While acid salts of saxagliptin are stable, the free amine form is prone to a thermodynamically favored intramolecular cyclization to form a six-membered cyclic amidine byproduct. acs.orgnih.govresearchgate.net
This degradation pathway is influenced by several factors, including:
Solvent: The rate of cyclization is highly dependent on the solvent used. A profound solvent effect has been identified, with the rate correlating with the solvent's proton affinity and autoprotolysis equilibrium constant. nih.govresearchgate.net
Autocatalysis: The cyclization reaction can be autocatalyzed by the product itself, as the reaction involves proton transfer steps. nih.govresearchgate.net
Solid State Chemistry and Crystallography of Saxagliptin Monohydrate
Polymorphism and Pseudopolymorphism of Saxagliptin (B632) and its Salts
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism is a related phenomenon where different crystal forms are a result of hydration or solvation. Saxagliptin and its salts exhibit both polymorphism and pseudopolymorphism, leading to a variety of solid-state forms with distinct properties. google.com The discovery of new polymorphic forms provides opportunities to improve the synthesis and characteristics of the API, offering formulation scientists a wider range of materials for designing pharmaceutical dosage forms with desired release profiles and other characteristics. google.com
Crystalline Forms of Saxagliptin Monohydrate (e.g., Form H-1)
This compound, specifically designated as Form H-1, is a well-characterized crystalline form. googleapis.comgoogleapis.com It is described as a white to light yellow or light brown, non-hygroscopic, crystalline powder. nih.govtga.gov.au
The crystalline structure of Form H-1 has been elucidated using various analytical techniques, primarily powder X-ray diffraction (PXRD). The characteristic PXRD pattern of Form H-1 displays peaks at specific 2-theta (2θ) angles, which serve as a fingerprint for this particular crystalline form.
Table 1: Characteristic PXRD Peaks for this compound Form H-1
| 2-theta (2θ) Angle (degrees) |
|---|
| 12.4 ± 0.1 |
| 13.3 ± 0.1 |
| 13.6 ± 0.1 |
| 14.7 ± 0.1 |
| 16.2 ± 0.1 |
| 18.2 ± 0.1 |
| 19.9 ± 0.1 |
| 20.9 ± 0.1 |
| 21.9 ± 0.1 |
| 22.4 ± 0.1 |
Data sourced from multiple patents and scientific literature. googleapis.comgoogleapis.com
In addition to PXRD, Fourier-transform infrared spectroscopy (FTIR) is also used to characterize Form H-1. googleapis.comgoogleapis.com
Characterization of Anhydrous and Other Hydrate (B1144303) Forms (e.g., Hemi-, Di-hydrates)
Besides the monohydrate, saxagliptin can exist in other solid-state forms, including an anhydrous form and other hydrates like a hemihydrate and a dihydrate. google.com
Anhydrous Form (N-3): This form lacks water molecules within its crystal lattice. google.comgoogleapis.com It can be prepared by evaporating a solution of saxagliptin free base to form a slurry of crystals, which are then dried and stored under nitrogen to prevent rehydration. google.com
Hemihydrate Form (H0.5-2): This form contains one molecule of water for every two molecules of saxagliptin. google.comgoogleapis.com It can be prepared by dissolving saxagliptin free base in warm xylene, with crystals appearing upon standing. google.com
Dihydrate Form (H2-1): This form incorporates two water molecules per saxagliptin molecule. google.com It is a common form for the hydrochloride salt of saxagliptin. google.comgeneesmiddeleninformatiebank.nl
The interconversion between these forms is possible. For instance, the anhydrous form N-3 can rehydrate to the monohydrate form H-1. google.com The discovery and characterization of these different forms are crucial for understanding the solid-state behavior of saxagliptin and for controlling the desired form during manufacturing. google.com
Research on Various Saxagliptin Hydrochloride Polymorphs (e.g., Forms K, T, Z, N, S, O, B, C, D, I-S, HT-S, IV-S, HT-IV-S)
Extensive research has been conducted on the polymorphic forms of saxagliptin hydrochloride, leading to the identification of numerous crystalline structures. These forms are often designated by letters.
Table 2: Selected Polymorphic Forms of Saxagliptin Hydrochloride
| Form | Characterizing PXRD Peaks (2-theta degrees ± 0.2) | Water Content (w/w) |
|---|---|---|
| Form B | 5.9, 6.5, 17.8, 20.5 | - |
| Form C | 4.4, 6.9, 17.2, 18.3 | - |
| Form D | - | ~6.3% |
| Form K | 6.4, 11.4, 12.8, 15.7, 19.4 | ~8% |
| Form O | 5.6, 9.1, 13.1, 19.7 | - |
| Form I-S | - | - |
| HT-S | - | - |
| IV-S | - | - |
| HT-IV-S | - | - |
Data compiled from patent literature. google.com
The existence of these various polymorphs highlights the complexity of saxagliptin hydrochloride's solid-state chemistry. google.com Each form possesses a unique crystal structure and, consequently, different physical properties. google.com The selection of a specific polymorph for pharmaceutical development is critical, as it can impact the drug's manufacturing process, stability, and performance. google.com Some anhydrous forms of saxagliptin hydrochloride, such as P-5, I-S, HT-S, and IV-S, have been found to be less stable at room temperature, transforming into the dihydrate form H2-1. googleapis.com
Investigation of Crystallization Processes and Crystal Habit
The crystallization process plays a pivotal role in determining which polymorphic form of this compound is produced and influences its crystal habit (the external shape of the crystals). The preparation of crystalline this compound (Form H-1) can be achieved through specific crystallization processes. google.com
The morphology or crystal habit of the API can affect its flowability and handling properties during formulation. google.com For example, a high tapped density can be advantageous for tablet compression. google.com The discovery of new polymorphic forms and the processes to prepare them expands the options available to formulation scientists to design drug products with desired characteristics. google.com
Impact of Solid-State Forms on API Characteristics for Formulation Science
The solid-state form of an active pharmaceutical ingredient (API) like this compound has a profound impact on its characteristics, which are critical for formulation science. Different polymorphic and pseudopolymorphic forms can exhibit variations in key properties such as solubility, dissolution rate, and stability. google.com These differences can ultimately affect the bioavailability and therapeutic efficacy of the final drug product.
The discovery of new solid forms allows for the improvement of pharmaceutical formulations, as some forms may be more suitable for specific types of formulations or therapeutic indications. google.com
Stability of Polymorphic Forms
The stability of the different solid-state forms of saxagliptin is a major consideration in pharmaceutical development. Polymorphic forms can convert from a metastable form to a more stable form over time, which can alter the drug product's performance.
Saxagliptin is known to be susceptible to an intramolecular cyclization reaction, which leads to the formation of an inactive cyclic amidine. googleapis.comjuniperpublishers.com This degradation can occur in both the solid state and in solution. juniperpublishers.com The rate of this degradation can be influenced by processing conditions such as wet granulation and roller compaction. juniperpublishers.com
The stability of amorphous saxagliptin is also a concern. Amorphous saxagliptin has a relatively low glass transition temperature (Tg) of about 54°C, which can lead to recrystallization under storage conditions. juniperpublishers.com To prevent this, amorphous saxagliptin can be stabilized by creating a glass solution with polymers to increase the Tg. juniperpublishers.com
The choice of the solid-state form and the formulation strategy are therefore critical to ensure the chemical and physical stability of saxagliptin throughout the shelf life of the drug product. For instance, in some tablet formulations, saxagliptin free base is converted in situ to the more stable hydrochloride salt during an active coating process to minimize degradation. googleapis.comtga.gov.au Some hydrate forms of saxagliptin hydrochloride with lower water content have been observed to be unstable and convert to the dihydrate form (H2-1) at room temperature. googleapis.com
Dissolution Rate Considerations in Solid-State Research
The rate at which a solid-form drug dissolves is a critical determinant of its bioavailability. For saxagliptin, its solid-state form significantly influences its dissolution profile. researchgate.net Different polymorphic forms of a compound can exhibit varying dissolution rates, which in turn can impact the therapeutic outcome. googleapis.comgoogle.comgoogle.com
The discovery of new polymorphic forms of saxagliptin presents opportunities to enhance the characteristics of the active pharmaceutical ingredient. googleapis.com A formulation scientist can leverage this diversity to design a dosage form with a specific, desired release profile. googleapis.com For instance, a crystalline form of saxagliptin hydrochloride, designated as form Z, has been shown to exhibit a high dissolution rate compared to other solid-state forms. googleapis.comgoogle.com This enhanced dissolution is an advantageous property that can be beneficial for its therapeutic action. googleapis.comgoogle.com Conversely, in situations where a slower dissolution is desired to protect the drug from degradation in the gastrointestinal tract, a different polymorphic form might be selected. googleapis.com
The solid dispersion technique has been explored as a method to improve the solubility and dissolution rate of sparingly water-soluble drugs like saxagliptin hydrochloride. researchgate.netjddtonline.info Studies have shown that preparing solid dispersions of saxagliptin hydrochloride with carriers like polyethylene (B3416737) glycol (PEG) 6000 and Poloxamer-407 can increase its solubility and lead to a better dissolution profile compared to the pure drug. researchgate.netjddtonline.info This enhancement in dissolution is a key area of solid-state research aimed at improving the bioavailability of the drug. researchgate.net
Analytical Techniques for Solid-State Characterization
A suite of analytical techniques is employed to characterize the solid-state properties of this compound, ensuring the correct polymorphic form is identified and controlled. googleapis.comgoogle.comgoogle.com Polymorphism refers to the existence of different crystalline structures of the same molecule. googleapis.comgoogle.comgoogle.com These different forms, or polymorphs, can have distinct physical properties, including melting point, diffraction patterns, and spectroscopic signatures. googleapis.comgoogle.comgoogle.com
X-Ray Powder Diffraction (XRPD) is a fundamental technique for the solid-state characterization of crystalline materials. It provides a unique fingerprint for each crystalline form. For this compound, specifically the form designated as H-1, the XRPD pattern shows characteristic peaks at specific 2-theta (2θ) angles. google.comgoogle.com
The crystalline this compound form H-1 is characterized by a powder XRD pattern with peaks at approximately 12.4, 13.3, 13.6, 14.7, 16.2, 18.2, 19.9, 20.9, 21.9, and 22.4 degrees 2-theta ± 0.1 degrees. google.comgoogle.com The presence of other forms, such as the hemihydrate (form HO.5-2), can be identified by their distinct XRPD patterns. google.com For example, a mixture of crystalline this compound form H-1 and crystalline saxagliptin hemihydrate form HO.5-2 will exhibit a combined powder XRD pattern. google.com
Different crystalline forms of saxagliptin hydrochloride also have unique XRPD patterns. For instance, form K of saxagliptin hydrochloride is characterized by peaks at 6.4, 11.4, 12.8, 15.7, and 19.4 degrees 2-theta ± 0.2 degrees. googleapis.comgoogle.com Another form, designated as form Z, shows peaks at 9.3, 12.0, 14.2, and 19.2 degrees two theta ± 0.2 degrees. google.comgoogle.com
Table 1: Characteristic XRPD Peaks for Different Forms of Saxagliptin
| Form | Characteristic 2θ Peaks (degrees) |
|---|---|
| This compound (H-1) | 12.4, 13.3, 13.6, 14.7, 16.2, 18.2, 19.9, 20.9, 21.9, 22.4 (± 0.1) google.comgoogle.com |
| Saxagliptin Hydrochloride (Form K) | 6.4, 11.4, 12.8, 15.7, 19.4 (± 0.2) googleapis.comgoogle.com |
| Saxagliptin Hydrochloride (Form Z) | 9.3, 12.0, 14.2, 19.2 (± 0.2) google.comgoogle.com |
Note: The presented data is based on available research and may vary slightly depending on the specific instrumentation and conditions used.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study the thermal properties of a material, such as its melting point and phase transitions.
For saxagliptin hydrochloride, DSC has been used to assess its thermal behavior and compatibility with excipients. neliti.comresearchgate.net A DSC thermogram of saxagliptin hydrochloride shows a characteristic melting point. neliti.comresearchgate.net In one study, the melting point of saxagliptin hydrochloride was observed in the range of 96–102°C by the capillary method and at 84.17°C by DSC. neliti.com Another study presents a DSC thermogram for the crystalline saxagliptin free base monohydrate (form H-1). google.com The thermal analysis of physical mixtures of the drug and polymers like PLGA can also be performed using DSC to evaluate potential interactions. neliti.comresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the water content in hydrated forms of a compound.
A TGA curve for the crystalline saxagliptin free base monohydrate (form H-1) has been documented. google.com For saxagliptin hydrochloride, different hydrated forms have been characterized by their water content as measured by TGA. For instance, a crystalline form of saxagliptin hydrochloride designated as form Z has a water content of about 6.5% (w/w) as measured by TGA. googleapis.com Another form, form D, has a water content of about 6.3% (w/w). google.com TGA has also been used to characterize other crystalline forms of saxagliptin hydrochloride salts. googleapis.com
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local atomic environment in solid materials. It provides detailed information about the structure and dynamics of molecules in the solid state and can distinguish between different polymorphic forms.
Different crystalline forms of saxagliptin hydrochloride have been characterized by their unique solid-state 13C NMR spectra. googleapis.comgoogle.comgoogle.com For example, form K of saxagliptin hydrochloride exhibits characteristic peaks at 167.0, 120.2, 58.8, 45.3, and 30.5 ppm (± 0.2 ppm) in its 13C ssNMR spectrum. googleapis.comgoogle.com Form Z is characterized by peaks at 46.5, 44.9, 42.5, and 29.1 ppm (± 0.1 ppm). google.comgoogle.com Another form, designated as D, shows characteristic peaks at 46.2, 44.8, 42.3, 32.1, and 14.7 ppm (± 0.1 ppm). googleapis.comgoogle.comgoogle.com
Table 2: Characteristic 13C ssNMR Peaks for Different Forms of Saxagliptin Hydrochloride
| Form | Characteristic 13C ssNMR Peaks (ppm) |
|---|---|
| Form K | 167.0, 120.2, 58.8, 45.3, 30.5 (± 0.2) googleapis.comgoogle.com |
| Form Z | 46.5, 44.9, 42.5, 29.1 (± 0.1) google.comgoogle.com |
Note: The presented data is based on available research and may vary slightly depending on the specific instrumentation and conditions used.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule and can be used to identify functional groups and differentiate between polymorphic forms.
The Fourier Transform Infrared (FT-IR) spectrum of crystalline this compound form H-1 has been reported as a characteristic analytical tool for this specific form. google.comgoogle.com Similarly, the IR spectrum of the crystalline saxagliptin free base monohydrate (form H-1) has been observed at room temperature. google.com Studies have also utilized FT-IR to identify the functional groups present in saxagliptin and to assess its compatibility with various excipients. neliti.comresearchgate.netresearchgate.net The characteristic absorption peaks of saxagliptin include N-H stretching, C-H stretching, and O-H stretching, which confirm the purity of the drug sample. researchgate.net
Molecular Pharmacology and Enzymology of Saxagliptin Monohydrate
Detailed Mechanism of Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Saxagliptin's inhibitory action on the DPP-4 enzyme is a complex process characterized by the formation of a reversible covalent bond, specific interactions within the enzyme's active site, and distinct kinetic properties. rcsb.orgnih.gov
Reversible Covalent Enzyme-Inhibitor Complex Formation
A key feature of saxagliptin's mechanism is the formation of a reversible, covalent bond with the DPP-4 enzyme. rcsb.orgnih.gov The nitrile group of saxagliptin (B632) interacts with the hydroxyl group of the serine residue at position 630 (Ser630) in the active site of DPP-4. rcsb.orgnih.govdrugbank.com This interaction leads to the formation of a stable, yet reversible, covalent imidate adduct. nih.gov This covalent complex formation is a distinguishing characteristic compared to some other DPP-4 inhibitors. rcsb.org The reversibility of this bond is a critical aspect of its pharmacological profile. nih.gov
Specific Binding Interactions within the DPP-4 Active Site (e.g., Ser630, Glu205/Glu206)
The binding of saxagliptin to the DPP-4 active site is further stabilized by a network of specific hydrogen bonds and van der Waals interactions. rcsb.org X-ray crystallography studies have revealed several key interactions:
Ser630: As mentioned, the nitrile group of saxagliptin forms a covalent bond with the hydroxyl group of Ser630. rcsb.orgnih.gov
Glu205 and Glu206: The primary amine group of saxagliptin engages in a hydrogen-bonding network with the carboxyl groups of glutamic acid residues at positions 205 and 206 (Glu205 and Glu206). rcsb.orgnih.gov This interaction is crucial for anchoring the inhibitor within the active site. nih.gov
Other Key Residues: The methanopyrrolidine ring of saxagliptin fits into the S1 pocket of the enzyme, forming hydrophobic interactions. rcsb.org The carbonyl oxygen of saxagliptin forms a hydrogen bond with Asn710, and the hydroxyl group on the adamantane (B196018) moiety forms a hydrogen bond with the side-chain of Tyr547. rcsb.org The primary amine also interacts with Tyr662. rcsb.orgnih.gov These multiple points of contact contribute to the high potency and selectivity of saxagliptin. portlandpress.com
| Saxagliptin Moiety | Interacting DPP-4 Residue(s) | Type of Interaction | Reference |
| Nitrile group | Ser630 | Covalent bond | rcsb.orgnih.gov |
| Primary amine | Glu205, Glu206, Tyr662 | Hydrogen-bonding network | rcsb.orgnih.gov |
| Carbonyl oxygen | Asn710 | Hydrogen bond | rcsb.org |
| Adamantane hydroxyl group | Tyr547 | Hydrogen bond | rcsb.org |
| Methanopyrrolidine ring | S1 pocket residues | van der Waals forces | rcsb.org |
Slow Binding Kinetics and Dissociation Rates
Saxagliptin exhibits slow-binding kinetics and a prolonged dissociation from the DPP-4 active site. nih.govresearchgate.net This slow off-rate contributes to its extended duration of action, allowing for once-daily administration. frontiersin.org The dissociation half-life (t₁/₂) of saxagliptin from human DPP-4 at 37°C is approximately 50 minutes. nih.govresearchgate.net This is significantly longer than that of some other DPP-4 inhibitors like sitagliptin (B1680988) (<2 minutes) and vildagliptin (B1682220) (3.5 minutes). nih.govresearchgate.net The slow dissociation is attributed to the stability of the covalent complex formed with Ser630. vetmeduni.ac.at
| DPP-4 Inhibitor | Dissociation Half-life (t₁/₂) | Reference |
| Saxagliptin | 50 minutes | nih.govresearchgate.net |
| 5-hydroxy saxagliptin | 23 minutes | nih.govresearchgate.net |
| Vildagliptin | 3.5 minutes | nih.govresearchgate.net |
| Sitagliptin | < 2 minutes | nih.govresearchgate.net |
Selectivity Profile Against Other Peptidases
The clinical utility of a DPP-4 inhibitor is also dependent on its selectivity for DPP-4 over other related proteases, thereby minimizing off-target effects.
Specificity Against DPP-8 and DPP-9
DPP-8 and DPP-9 are two other members of the dipeptidyl peptidase family that share some structural homology with DPP-4. frontiersin.orgpharmpharm.ru Saxagliptin demonstrates a high degree of selectivity for DPP-4 over these related enzymes. It is approximately 400-fold more selective for DPP-4 than for DPP-8 and about 75-fold more selective than for DPP-9. nih.govtga.gov.au Its major active metabolite, 5-hydroxy saxagliptin, shows even greater selectivity, being approximately 950-fold more selective for DPP-4 over DPP-8 and 160-fold over DPP-9. nih.gov
| Compound | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) | Reference |
| Saxagliptin | ~400 | ~75 | nih.govtga.gov.au |
| 5-hydroxy saxagliptin | ~950 | ~160 | nih.gov |
Selectivity Versus Fibroblast Activation Protein (FAP) and Other Proteases
Fibroblast Activation Protein (FAP) is another protease with structural similarities to DPP-4. frontiersin.orgpharmpharm.ru Saxagliptin exhibits high selectivity against FAP, with over 1000-fold greater inhibition of DPP-4. nih.gov Furthermore, saxagliptin and its active metabolite show more than 6000-fold selectivity against a panel of other proteases, including DPP-2. nih.gov This high selectivity profile underscores the specific nature of its interaction with DPP-4. tga.gov.au
Enzyme Kinetics of Saxagliptin and its Active Metabolite
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. nih.govfrontiersin.org Its mechanism involves forming a reversible, covalent complex with the DPP-4 enzyme, which leads to a prolonged inhibition of the enzyme's activity. frontiersin.orgnih.govnih.gov This inhibition increases the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn helps to regulate blood glucose levels. rcsb.org
The inhibitory potency of saxagliptin is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.
Studies have shown that saxagliptin is a highly potent inhibitor of DPP-4. nih.govnih.gov At 37°C, saxagliptin exhibits a Ki of 1.3 nM. nih.govresearchgate.net The IC50 for saxagliptin has been reported to be approximately 0.5 nmol/L. drugbank.com Another study reported an IC50 value for DPP-IV inhibition of 30 nM. researchgate.net The potency of saxagliptin has been shown to be approximately 10-fold greater than that of other DPP-4 inhibitors like sitagliptin and vildagliptin. frontiersin.orgnih.gov
The kinetic evaluation of saxagliptin reveals that it is a slow-binding inhibitor, meaning it establishes its covalent modification equilibrium over time, resulting in time-dependent inhibition. nih.govrsc.org The dissociation half-life of saxagliptin from the DPP-4 active site is about 50 minutes. nih.govnih.gov
Table 1: Inhibitory Potency of Saxagliptin against Human DPP-4
| Parameter | Value | Temperature | Reference |
| Ki | 1.3 nM | 37°C | nih.govresearchgate.net |
| Ki | 2.6 nM | Not Specified | nih.gov |
| IC50 | 0.5 nmol/L | Not Specified | drugbank.com |
| IC50 | 30 nM | Not Specified | researchgate.net |
Saxagliptin is metabolized in the liver by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system to its major active metabolite, 5-hydroxy saxagliptin, also known as BMS-510849. wiley.comscispace.comfda.gov This metabolite is also a potent DPP-4 inhibitor, although it is about half as potent as the parent compound, saxagliptin. nih.govwiley.comtga.gov.au
Table 2: Comparative Potency of Saxagliptin and 5-hydroxy saxagliptin
| Compound | Ki Value (nM) | Relative Potency to Saxagliptin | Dissociation Half-life (minutes) | Reference |
| Saxagliptin | 1.3 | 1x | 50 | nih.govresearchgate.net |
| 5-hydroxy saxagliptin (BMS-510849) | 2.6 | 0.5x | 23 | nih.govresearchgate.netnih.gov |
Structural Basis of Enzyme-Inhibitor Interactions
The interaction between saxagliptin and the DPP-4 enzyme has been elucidated through crystallographic studies and molecular modeling. These studies provide a detailed understanding of the binding mechanism at the atomic level.
X-ray crystallography of the saxagliptin-DPP-4 complex (PDB ID: 3BJM) reveals that saxagliptin binds covalently but reversibly to the active site of the enzyme. nih.govnih.govrcsb.orgrcsb.org The key interaction is the formation of a covalent bond between the nitrile group of saxagliptin and the hydroxyl group of the catalytic serine residue, Ser630, in the DPP-4 active site. nih.govnih.govvetmeduni.ac.at This interaction is facilitated by the catalytic dyad residues His740 and Asp708. nih.govvetmeduni.ac.at Specifically, His740 assists in the covalent bond formation. nih.govnih.gov
The adamantane moiety of saxagliptin occupies the S2 subsite of the enzyme's active site, forming extensive hydrophobic interactions with residues such as Phe357 and Tyr666. mdpi.com The basic amine group of saxagliptin is anchored by hydrogen bonds to the carboxyl groups of Glu205 and Glu206. nih.gov Additionally, the imidate nitrogen derived from saxagliptin is within hydrogen-bonding distance of the side-chain hydroxyl of Tyr547, which helps to stabilize the complex. nih.govmdpi.com
Molecular docking and modeling studies have further clarified the binding modes of saxagliptin within the DPP-4 active site. hilarispublisher.comcsic.es These computational analyses confirm that saxagliptin binds to the S1 and S2 subsites of the enzyme. mdpi.comhilarispublisher.com The cyanopyrrolidine moiety interacts with the S1 subsite, while the hydroxy adamantyl group interacts with the S2 subsite. mdpi.com
Docking simulations have calculated the binding energy of saxagliptin with DPP-4 to be approximately -8.44 kcal/mol. nih.gov These models highlight the importance of hydrophobic interactions and hydrogen bonds in the stable binding of the inhibitor. mdpi.com Key interacting residues identified through these simulations include Glu205, Glu206, Tyr547, Tyr662, and His740, which is consistent with crystallographic data. mdpi.comnih.gov Molecular dynamics simulations have also been used to confirm the stability of the saxagliptin-DPP-4 complex over time. nih.govresearchgate.net These computational approaches are valuable for understanding the structure-activity relationships of DPP-4 inhibitors and for the design of new therapeutic agents. mdpi.comderpharmachemica.com
Pre Clinical Pharmacokinetics and Metabolism of Saxagliptin Monohydrate
Absorption Characteristics in Pre-clinical Models
Studies in multiple animal species, including rats, dogs, and monkeys, have demonstrated that saxagliptin (B632) is rapidly absorbed following oral administration. nih.gov The bioavailability is generally good across these species, indicating efficient absorption from the gastrointestinal tract. nih.gov In a murine model, oral administration of saxagliptin led to the expected inhibition of DPP-4 activity and a subsequent increase in active glucagon-like peptide-1 (GLP-1) levels after a glucose load. nih.gov The median time to maximum concentration (Tmax) in healthy human subjects is 2 hours for saxagliptin. fda.gov While specific Tmax values from pre-clinical studies are detailed, the rapid absorption is a consistent finding. nih.govnih.gov
| Species | Oral Bioavailability (%) |
|---|---|
| Rats | 50-75% |
| Dogs | 50-75% |
| Monkeys | 50-75% |
Data sourced from pharmacokinetic evaluations in various species. nih.gov
Distribution and Protein Binding in Biological Systems
Following absorption, saxagliptin is distributed into various tissues. The volume of distribution values observed in rats, dogs, and monkeys were found to be greater than the volume of total body water, which suggests extravascular distribution of the compound. nih.gov Pre-clinical studies showed that the highest concentrations of saxagliptin-related material were found in gastrointestinal tissues, the liver, urinary bladder, and kidney. europa.eu Conversely, levels in the brain were the lowest. europa.eu
| Parameter | Rats | Dogs | Monkeys |
|---|---|---|---|
| Plasma Clearance (mL/min/kg) | 115 | 9.3 | 14.5 |
| Volume of Distribution (L/kg) | 1.3-5.2 | 1.3-5.2 | 1.3-5.2 |
| Plasma Elimination Half-life (h) | 2.1-4.4 | 2.1-4.4 | 2.1-4.4 |
This table summarizes the pharmacokinetic properties of saxagliptin across different pre-clinical models. nih.gov
A notable characteristic of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, is their minimal binding to plasma proteins. fda.gov In vitro studies using serum from humans, rats, dogs, and monkeys have consistently shown low protein binding. nih.gov The in vitro protein binding in human serum is considered negligible. fda.govdrugbank.com This low level of protein binding suggests that changes in blood protein levels, which can occur in various disease states, are not expected to alter the disposition of saxagliptin. fda.gov Specifically, protein binding was reported to be ≤30% in rats, dogs, and monkeys, and less than 10% in humans. nih.govdrugbank.com
Biotransformation Pathways and Metabolite Profiling
Saxagliptin undergoes clearance through both metabolism and renal excretion. nih.gov The primary metabolic pathway is hepatic metabolism, which accounts for the biotransformation of approximately half of the absorbed dose. drugbank.comresearchgate.net This process leads to the formation of several metabolites, with the principal one being 5-hydroxy saxagliptin, also known as M2. nih.govnih.gov This major metabolite is pharmacologically active, also functioning as a DPP-4 inhibitor, although it is about half as potent as the parent compound, saxagliptin. fda.govdrugbank.comdrugs.com In human plasma, 5-hydroxy saxagliptin is the most prominent drug-related component besides the unchanged parent drug. nih.gov Other minor metabolic pathways include hydroxylation at different positions and conjugation with glucuronide or sulfate (B86663). nih.gov
The biotransformation of saxagliptin is predominantly mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netdrugs.comnih.gov This family of enzymes is crucial for the metabolism of a vast number of drugs. nih.govclinpgx.org For saxagliptin, this metabolic process is the primary pathway for its elimination from the body. nih.gov
Research has specifically identified the CYP3A4 and CYP3A5 isoenzymes as the primary catalysts for the metabolism of saxagliptin. fda.govnih.govdrugbank.comdrugs.com These enzymes are responsible for the conversion of saxagliptin to its active major metabolite, 5-hydroxy saxagliptin. nih.govnih.gov Given that CYP3A4/5 are the main enzymes involved, strong inhibitors or inducers of these enzymes can alter the pharmacokinetics of both saxagliptin and 5-hydroxy saxagliptin. drugs.com
Kinetic studies have been conducted to compare the efficiency of CYP3A4 and CYP3A5 in metabolizing saxagliptin. These experiments revealed that the catalytic efficiency, determined as the Vmax/Km ratio, is significantly different between the two isoenzymes. The catalytic efficiency of CYP3A4 for the formation of 5-hydroxy saxagliptin was found to be approximately four times higher than that of CYP3A5. nih.gov This finding suggests that CYP3A4 is the more dominant enzyme in the metabolism of saxagliptin. nih.gov
| CYP Isoenzyme | Relative Catalytic Efficiency (Vmax/Km) |
|---|---|
| CYP3A4 | ~4-fold higher |
| CYP3A5 | Reference |
Comparison of the catalytic efficiency of CYP3A4 relative to CYP3A5 in the formation of 5-hydroxy saxagliptin. nih.gov
Identification and Characterization of Major and Minor Metabolites (e.g., 5-hydroxy saxagliptin/BMS-510849)
In preclinical animal models, saxagliptin undergoes metabolism to form several metabolites, the most significant of which is 5-hydroxy saxagliptin, also known as M2 or BMS-510849. nih.govresearchgate.net This primary metabolic pathway involves the hydroxylation of the adamantane (B196018) moiety. nih.gov The 5-hydroxy saxagliptin metabolite is pharmacologically active, also exhibiting DPP-4 inhibition, though its potency is approximately 50% that of the parent compound, saxagliptin. drugbank.comrcsb.orgnih.govnih.gov
The metabolism of saxagliptin is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5) enzymes in the liver. rcsb.orgnih.govnih.gov In preclinical studies involving rats, dogs, and monkeys, 5-hydroxy saxagliptin was identified as a significant circulating metabolite. nih.gov After administration of saxagliptin to Sprague-Dawley and Zucker diabetic fatty rats, higher levels of both saxagliptin and its active M2 metabolite were observed in the intestine relative to plasma concentrations. nih.gov
More recent investigations in male Sprague-Dawley rats have identified additional minor metabolites. nih.govnih.gov These studies revealed the formation of four new thiazoline-containing thiol metabolites, specifically cysteine and cysteinylglycine (B43971) conjugates of both saxagliptin and 5-hydroxysaxagliptin. nih.govnih.gov
Formation of Glucuronide and Sulfate Conjugates
Phase II metabolic pathways, specifically conjugation reactions, contribute to the biotransformation of saxagliptin. Studies in rats have identified the formation of both glucuronide and sulfate conjugates as observed metabolic pathways. nih.govnih.gov These conjugation processes typically increase the water solubility of the parent compound and its metabolites, facilitating their elimination from the body. researchgate.net The formation of glucuronide and sulfate conjugates represents a pathway for the detoxification and clearance of saxagliptin and its phase I metabolites. frontiersin.org
Excretion Routes and Clearance Mechanisms
Renal Clearance Pathways and Active Renal Excretion
Renal excretion is a primary route for the elimination of saxagliptin and its active metabolite. nih.gov Both the parent drug and 5-hydroxy saxagliptin are cleared via the kidneys. nih.gov Evidence suggests that active renal clearance contributes to its elimination profile. tga.gov.au In studies using radiolabeled saxagliptin, a significant portion of the administered dose was recovered in the urine, comprising both unchanged saxagliptin and its metabolites. drugbank.com
Hepatic Elimination Mechanisms
Hepatic elimination is a critical component of saxagliptin's clearance, primarily through metabolism. drugbank.comnih.gov The liver is the main site of biotransformation, where saxagliptin is converted to its major active metabolite, 5-hydroxy saxagliptin, and other minor metabolites. nih.gov This process is predominantly carried out by CYP3A4/5 isozymes. nih.govrcsb.org Approximately half of an absorbed dose undergoes hepatic metabolism. drugbank.com
Pharmacokinetic Similarity in Healthy versus Diabetic Animal Models
Preclinical studies have compared the pharmacokinetics of saxagliptin in healthy and diabetic animal models to assess potential differences in its disposition. In one study, after administration to both healthy Sprague-Dawley rats and Zucker diabetic fatty rats, higher concentrations of saxagliptin and its active metabolite, M2, were found in the intestine compared to plasma in both models. nih.gov
Another report noted that saxagliptin demonstrated greater effects on plasma glucose clearance in diabetic rats compared to healthy rats. tga.gov.au A chronic study in a rat model of diabetes showed that saxagliptin initially reduced fasting plasma glucose levels, but this effect diminished over time as the animals' diabetic state became more severe, suggesting the response can be influenced by the progression of the disease state. tga.gov.au However, broader pharmacokinetic parameters of saxagliptin and 5-hydroxy saxagliptin have been noted to be similar between healthy volunteers and patients with type 2 diabetes mellitus in clinical settings, suggesting the underlying disposition is not dramatically altered by the diabetic state. researchgate.net
Pre Clinical Pharmacodynamics of Saxagliptin Monohydrate
Modulation of Incretin (B1656795) Hormone Levels in Animal Models
By inhibiting DPP-4, saxagliptin (B632) increases the circulating levels of active incretin hormones, notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.com These hormones are released from the gastrointestinal tract in response to nutrient intake and are key regulators of insulin (B600854) and glucagon (B607659) secretion. nih.gov
In preclinical animal models, saxagliptin administration leads to a significant and sustained increase in the concentration of active GLP-1. Studies in TG9 mice, a transgenic model of dilated cardiomyopathy, demonstrated that saxagliptin treatment resulted in a four-fold increase in GLP-1 levels following a glucose challenge. nih.govnih.gov This augmentation of endogenous active GLP-1 is a primary mechanism through which saxagliptin improves glucose control. frontiersin.org The inhibition of DPP-4 by saxagliptin effectively prolongs the activity of GLP-1, enhancing its physiological effects on the pancreas and other tissues.
Effect of Saxagliptin on Incretin Hormone Levels in Animal Models
| Hormone | Animal Model | Observed Effect | Citation |
|---|---|---|---|
| Active GLP-1 | TG9 Mice | 4-fold increase following glucose load | nih.govnih.gov |
| Active GIP | General Preclinical Models | Increased circulating levels | mdpi.com |
Effects on Pancreatic Alpha and Beta-Cell Function in Pre-clinical Studies
The increased levels of incretin hormones directly impact the function of pancreatic islet cells. Preclinical research has shown that saxagliptin enhances the function of beta-cells while moderating the secretion from alpha-cells, contributing to improved glycemic control.
A key pharmacodynamic effect of saxagliptin is the potentiation of glucose-dependent insulin secretion from pancreatic beta-cells. frontiersin.org This action is a direct consequence of elevated GLP-1 and GIP levels, which stimulate insulin synthesis and release only when blood glucose concentrations are high, thereby minimizing the risk of hypoglycemia. nih.gov In studies using high-fat diet/streptozotocin-induced diabetic rats, saxagliptin treatment significantly improved the pancreas's insulin secretion capacity. frontiersin.org It enhanced both the first and second phases of insulin secretion following a glucose challenge compared to vehicle-treated diabetic rats. frontiersin.org
In addition to stimulating insulin release, the elevated GLP-1 levels induced by saxagliptin also lead to the suppression of glucagon secretion from pancreatic alpha-cells in a glucose-dependent manner. nih.govfrontiersin.org Inappropriate elevation of glucagon is a known contributor to hyperglycemia in diabetes. In diabetic rat models, saxagliptin treatment was shown to decrease the area of glucagon-positive alpha-cells, indicating a suppressive effect on the alpha-cell expansion often seen in diabetic states. frontiersin.org
Evaluation in Animal Models of Diabetes
Saxagliptin has been evaluated in several animal models of type 2 diabetes, demonstrating its efficacy in improving key metabolic parameters. These models are crucial for understanding the compound's therapeutic potential before human trials.
In Zucker (fa/fa) rats, a genetic model of obesity and insulin resistance, saxagliptin demonstrated efficacy in improving glucose clearance. nih.govrutgers.edu Similarly, in high-fat diet and streptozotocin-induced diabetic rats, which model the progressive beta-cell failure seen in type 2 diabetes, saxagliptin not only improved insulin secretion but also showed beneficial effects on islet cell morphology. frontiersin.orgnih.gov Specifically, it increased the ratio of insulin-producing beta-cells to glucagon-producing alpha-cells. frontiersin.org
Further studies in streptozotocin-induced diabetic mice also confirmed the ability of saxagliptin to reduce elevated blood sugar levels. mdpi.com Extensive, long-term nonclinical toxicology studies in various species, including mice, rats, dogs, and monkeys, have been conducted for up to two years. These comprehensive assessments, involving over 1700 pancreata from animals exposed to saxagliptin, found no drug-related microscopic changes indicative of adverse effects on the pancreas, even at doses far exceeding human exposures. nih.govresearchgate.net
Summary of Saxagliptin Evaluation in Animal Models of Diabetes
| Animal Model | Key Findings | Citation |
|---|---|---|
| Zucker (fa/fa) Rats | Improved glucose clearance | nih.gov |
| High-Fat Diet/Streptozotocin-Induced Diabetic Rats | Enhanced first and second-phase insulin secretion; Increased beta-cell to alpha-cell ratio | frontiersin.org |
| Streptozotocin-Induced Diabetic Mice | Reduced elevated blood glucose levels | mdpi.com |
| TG9 Mice | Improved oral glucose tolerance | nih.gov |
Impact on Plasma Glucose Clearance in Diabetic Rats
In vivo studies utilizing diabetic rat models have demonstrated that orally administered saxagliptin effectively improves plasma glucose clearance. tga.gov.au This effect is consistent with its proposed pharmacological action of inhibiting DPP-4, which in turn increases the levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.com These incretin hormones enhance insulin secretion and suppress glucagon production, leading to better glucose disposal.
Research indicates that saxagliptin exhibits a more pronounced effect on plasma glucose clearance in diabetic rats compared to their healthy counterparts. tga.gov.au In obese, insulin-resistant, and diabetic rodent models, saxagliptin treatment led to increased plasma insulin and subsequently lowered plasma glucose levels following an oral glucose tolerance test (OGTT). astrazeneca.ca Further studies in Zucker (fa/fa) rats, a model of obesity and insulin resistance, confirmed the efficacy of saxagliptin in improving glucose clearance. rutgers.edu
| Animal Model | Key Finding | Reference |
| Diabetic Rats | Greater effect on plasma glucose clearance compared to healthy rats. | tga.gov.au |
| Obese Insulin-Resistant and Diabetic Rodent Models | Increased plasma insulin and lowered plasma glucose following an oral glucose tolerance test. | astrazeneca.ca |
| Zucker (fa/fa) Rats | Efficacious in improving glucose clearance. | rutgers.edu |
Effects on Fasting Plasma Glucose in Chronic Rat Models
The long-term effects of saxagliptin on glycemic control have been investigated in chronic studies using diabetic rat models. In one such study, saxagliptin demonstrated a notable reduction in fasting plasma glucose levels. After 14 days of treatment, a 17% decrease in fasting plasma glucose was observed. tga.gov.au
However, the durability of this effect appeared to diminish over a more extended period in this particular model. By day 35 of the study, there were no significant differences in fasting plasma glucose between the saxagliptin-treated group and the control group. tga.gov.au This suggests a potential for adaptation or other compensatory mechanisms in this specific chronic model. tga.gov.au In a different study involving streptozocin-induced diabetic rats, saxagliptin was part of a therapeutic investigation where fasting blood glucose levels were a key parameter for inclusion, indicating its relevance in models of hyperglycemia. mdpi.com
| Study Duration | Effect on Fasting Plasma Glucose | Reference |
| 14 Days | 17% reduction | tga.gov.au |
| 35 Days | No significant difference compared to control | tga.gov.au |
Responses in Ob/Ob Mouse Models
The ob/ob mouse is a genetic model of obesity and insulin resistance characterized by a mutation in the leptin gene, leading to hyperphagia and metabolic disturbances. acetherapeutics.com While specific data on saxagliptin in ob/ob mice is limited in the provided context, studies in other murine models offer insights into its effects on glucose tolerance.
In a study using a transgenic murine model of dilated cardiomyopathy (TG9 mice), which also exhibits metabolic dysfunction, saxagliptin treatment improved oral glucose tolerance. nih.govnih.gov At 56 days of age, after two weeks of treatment, the area under the curve (AUC) for glucose during an oral glucose tolerance test was significantly lower in the saxagliptin-treated group compared to the vehicle-treated controls. nih.govnih.gov This improvement in glucose tolerance is attributed to the augmentation of endogenous GLP-1 levels following DPP-4 inhibition. nih.govnih.gov
| Animal Model | Parameter | Saxagliptin-Treated | Vehicle-Treated | p-value | Reference |
| TG9 Mice | Oral Glucose Tolerance (AUC 0-120 min·mmol/L) | 1340 ± 46 | 1501 ± 43 | <0.015 | nih.govnih.gov |
Structure Activity Relationship Sar and Computational Studies of Saxagliptin
Design and Optimization of Cyanopyrrolidine Derivatives
The journey to saxagliptin (B632) began with the exploration of cyanopyrrolidine-based compounds as inhibitors of DPP-4. nih.gov This class of molecules was identified as promising due to the ability of the cyanopyrrolidine scaffold to interact with the S1 subsite of the DPP-4 active site. nih.gov The nitrile group, in particular, acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the enzyme. nih.gov
Early research focused on understanding the structural requirements for potent DPP-4 inhibition within this chemical series. nih.gov Through systematic modifications of the cyanopyrrolidine core and its substituents, researchers elucidated key SAR principles. These studies revealed that the stereochemistry of the cyanopyrrolidine ring is crucial for optimal binding, with the (S)-configuration at the 2-position being preferred.
Further optimization efforts involved the introduction of various substituents at the 1-position of the pyrrolidine (B122466) ring to enhance interactions with other subsites of the DPP-4 enzyme. This led to the synthesis and evaluation of numerous analogues, with the goal of improving potency, selectivity, and pharmacokinetic properties. nih.gov The culmination of this extensive research was the identification of saxagliptin, which features a unique adamantylglycine side chain. nih.gov
Table 1: Key Moieties of Saxagliptin and Their Interactions with DPP-4
| Moiety | Interaction Site | Type of Interaction | Reference |
| Cyanopyrrolidine | S1 Subsite (specifically Ser630) | Reversible covalent bond | nih.govnih.gov |
| Adamantyl Group | S2 Subsite | Hydrophobic interactions | nih.gov |
| Primary Amine | Glu205, Glu206, Tyr662 | Hydrogen bonding network | nih.gov |
| Hydroxyl Group on Adamantane (B196018) | Tyr547 | Hydrogen bond | nih.gov |
Influence of Adamantyl Group Hydroxylation on Potency and Stability
The hydroxylation of the adamantyl group at the 3-position was found to further enhance the inhibitory activity of saxagliptin. nih.gov This is attributed to the formation of an additional hydrogen bond with the side-chain hydroxyl of Tyr547 within the S2 pocket. nih.gov This specific interaction provides a crucial anchor point, stabilizing the enzyme-inhibitor complex and leading to a more potent inhibition of DPP-4.
Rational Design Principles in DPP-4 Inhibitor Discovery
The discovery of saxagliptin is a prime example of rational drug design, a process that relies on a deep understanding of the target enzyme's structure and mechanism. nih.gov The development of DPP-4 inhibitors was guided by the knowledge that the enzyme rapidly inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.net By inhibiting DPP-4, the levels of active GLP-1 could be increased, leading to enhanced insulin (B600854) secretion in a glucose-dependent manner. researchgate.net
The design strategy for saxagliptin and other cyanopyrrolidine-based inhibitors was centered on mimicking the natural substrates of DPP-4, which are peptides with a proline or alanine (B10760859) residue at the penultimate position. The cyanopyrrolidine scaffold effectively serves as a proline mimetic, targeting the S1 subsite of the enzyme. nih.gov
A key principle in the rational design of these inhibitors was to achieve high potency and selectivity for DPP-4 over other related serine proteases, such as DPP-8 and DPP-9, to minimize potential off-target effects. This was accomplished through the strategic addition of substituents that could form specific interactions with residues in the DPP-4 active site that are not conserved in other dipeptidyl peptidases. The bulky and hydrophobic adamantyl group of saxagliptin plays a significant role in this selectivity by occupying the S2 subsite, which differs in shape and composition among the DPP family of enzymes. nih.gov
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations have been instrumental in elucidating the binding mode of saxagliptin and in understanding the energetic factors that contribute to its high affinity and selectivity for DPP-4. nih.govaustraliansciencejournals.com These computational approaches provide a detailed, atomistic view of the ligand-protein interactions that are challenging to observe through experimental methods alone. h1.co
Molecular docking and X-ray crystallography have provided detailed models of how saxagliptin binds to the active site of DPP-4. nih.gov These models reveal that the primary amine of saxagliptin participates in a critical hydrogen-bonding network with the side chains of glutamic acid residues Glu205 and Glu206, as well as with Tyr662. nih.gov The adamantane ring extends into the S2 pocket, where its hydroxyl group forms a hydrogen bond with the side-chain hydroxyl of Tyr547. nih.gov
Molecular dynamics simulations have further refined this understanding by providing a dynamic picture of the saxagliptin-DPP-4 complex. nih.govmdpi.com These simulations show that the key interactions observed in static models are maintained over time, highlighting the stability of the bound complex. MD simulations can also reveal the role of water molecules in mediating ligand-protein interactions and the conformational changes that may occur in the protein upon ligand binding. mdpi.com
Computational methods are also employed to predict the binding affinity of inhibitors to their target enzymes. nih.govnih.govresearchgate.net Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the free energy of binding for a ligand-protein complex. These calculations take into account various energetic contributions, including van der Waals interactions, electrostatic interactions, and solvation effects. mdpi.com
For saxagliptin, computational studies have shown a strong correlation between the calculated binding free energy and the experimentally determined inhibitory potency. globalresearchonline.net For instance, the interaction energy between saxagliptin and DPP-4 has been calculated to be approximately -8.3 kcal/mol. globalresearchonline.net These predictive models can be used to virtually screen new potential inhibitors and to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov
Furthermore, computational approaches can aid in predicting the selectivity of an inhibitor for its target over other related proteins. By comparing the calculated binding affinities of saxagliptin to DPP-4, DPP-8, and DPP-9, researchers can gain insights into the structural basis for its selectivity and design new analogues with even greater specificity. nih.gov
Analytical Methodologies for Saxagliptin Monohydrate Characterization
Chromatographic Techniques for Purity and Assay
Chromatographic methods are fundamental in separating saxagliptin (B632) from its impurities and degradation products, allowing for accurate purity assessment and assay. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied method for the determination of saxagliptin in bulk and pharmaceutical dosage forms. wisdomlib.org This technique utilizes a non-polar stationary phase (typically a C18 column) and a polar mobile phase to achieve separation based on hydrophobicity. jddtonline.info Various studies have developed and validated RP-HPLC methods, optimizing parameters such as mobile phase composition, flow rate, and detection wavelength to ensure sensitivity, accuracy, and robustness. jddtonline.infobepls.com
For instance, one method employed a Grace C18 column (250mm x 4.6ID, 5 µm particle size) with a mobile phase of methanol (B129727) and water (80:20 v/v). jddtonline.infobepls.com The flow rate was set at 0.8 ml/min, with UV detection at 212 nm, resulting in a retention time for saxagliptin of approximately 4.196 minutes. jddtonline.infobepls.com Another study utilized a Phenomenex Luna C18 column (4.6×250mm, 5µm) with a mobile phase of Acetonitrile and Phosphate Buffer (47:53% V/V, pH 4.6), a flow rate of 1 ml/min, and detection at 245 nm, achieving a retention time of 2.1 minutes. ijprajournal.com These methods are validated according to International Conference on Harmonisation (ICH) guidelines to confirm their linearity, precision, accuracy, and specificity. bepls.comijprajournal.com Ultra-High-Performance Liquid Chromatography (UHPLC), a higher-resolution version of HPLC, has also been used, for example, with a UPLC BEH C18 column (150 mm × 2.1 mm, 1.7 µm particle size) for the simultaneous analysis of saxagliptin and metformin. biointerfaceresearch.com
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, alternative method for the quantitative analysis of saxagliptin. scirp.org One developed HPTLC method used precoated silica (B1680970) gel aluminum plates 60 F254 as the stationary phase and a mobile phase of Methanol:Chloroform (6:4 v/v). scirp.org Densitometric scanning at 222 nm was used for detection, with the Rf value for saxagliptin found to be 0.50 ± 0.02. scirp.org This method was validated for linearity in the concentration range of 400 - 1200 ng/spot and was successfully applied to determine the drug content in tablet formulations. scirp.org
| Technique | Stationary Phase (Column/Plate) | Mobile Phase | Detection Wavelength | Retention Time (Rf) | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Grace C18 (250mm x 4.6ID, 5µm) | Methanol: Water (80:20 v/v) | 212 nm | 4.196 min | jddtonline.infobepls.com |
| RP-HPLC | Phenomenex Luna C18 (4.6×250mm, 5µm) | Acetonitrile: Phosphate Buffer (47:53 v/v, pH 4.6) | 245 nm | 2.1 min | ijprajournal.com |
| RP-HPLC | C18 Column | Acetonitrile, Methanol, Water (ratio unspecified, pH 3.5) | 223 nm | 3.98 min | wisdomlib.org |
| UHPLC | UPLC BEH C18 (150mm × 2.1mm, 1.7µm) | Potassium dihydrogen orthophosphate buffer: Acetonitrile (85:15 v/v, pH 4.5) | Not Specified | Not Specified | biointerfaceresearch.com |
| HPTLC | Silica gel aluminum plate 60 F254 | Methanol: Chloroform (6:4 v/v) | 222 nm | 0.50 ± 0.02 | scirp.org |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of saxagliptin and for its quantification. UV-Visible spectrophotometry is a common and accessible method for quantitative analysis.
UV-Visible Spectrophotometry is often used for the determination of saxagliptin in pharmaceutical dosage forms. ijsr.net Since saxagliptin lacks a strong chromophore for direct UV detection, methods often rely on derivatization to produce a colored product that can be measured in the visible range. ijsr.net One such method involves the reaction of the primary amino group of saxagliptin with ninhydrin, heated to 65°C for 30 minutes, which forms a purple-colored product. ijsr.net The absorbance of this product is then measured at 578 nm, with a linearity range of 5–25 μg/mL. ijsr.net Another approach involves the formation of charge-transfer complexes. nih.gov Saxagliptin, acting as an n-donor, reacts with π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) to form colored complexes that can be quantified spectrophotometrically. nih.gov With DDQ, the linearity range is 50-300 μg/ml, and with TCNQ, it is 10-110 μg/ml. nih.gov Other derivatizing agents include 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS) and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which form intensely colored products with saxagliptin, measurable at 470 nm and 475 nm, respectively. scispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the structural elucidation of saxagliptin and its degradation products. researchgate.net By coupling the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry, it is possible to separate impurities and then determine their molecular weights and fragmentation patterns, which helps in proposing their chemical structures. researchgate.net
| Technique | Reagent/Method | Detection Wavelength (λmax) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| UV-Vis Spectrophotometry | Derivatization with Ninhydrin | 578 nm | 5 - 25 | ijsr.net |
| UV-Vis Spectrophotometry | Charge Transfer with DDQ | Not Specified | 50 - 300 | nih.gov |
| UV-Vis Spectrophotometry | Charge Transfer with TCNQ | Not Specified | 10 - 110 | nih.gov |
| UV-Vis Spectrophotometry | Derivatization with NQS | 470 nm | Not Specified | scispace.com |
| UV-Vis Spectrophotometry | Derivatization with NBD-Cl | 475 nm | 3 - 20 | scispace.com |
| Spectrofluorimetry | Derivatization with NBD-Cl | Not Specified | 0.02 - 0.25 | scispace.com |
Advanced Techniques for Quantification in Pre-clinical Samples
For the quantification of saxagliptin in pre-clinical samples, such as rat plasma, highly sensitive and specific methods are required. These advanced techniques are crucial for pharmacokinetic studies.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a premier technique for this purpose due to its high speed, resolution, and sensitivity. researchgate.net A validated UPLC-MS/MS assay for saxagliptin in rat plasma involved a liquid-liquid extraction of the plasma samples with ethyl acetate. researchgate.net The chromatographic separation was achieved on a C18 column (2.1 × 50 mm i.d., 1.7 µm) with a mobile phase consisting of methanol and 0.1% formic acid (40:60, v/v). researchgate.net Detection was performed using an electrospray ionization source in the positive-ion mode with multiple reaction monitoring (MRM). researchgate.net This method demonstrated excellent linearity over a concentration range of 0.5-100 ng/mL, with high accuracy and precision, making it suitable for pharmacokinetic applications. researchgate.net
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) methods have also been developed for the simultaneous estimation of saxagliptin and other drugs in human plasma. nih.gov While perhaps less sensitive than MS detection, a validated HPLC-UV method for saxagliptin and dapagliflozin (B1669812) in plasma showed linearity from 0.01 to 0.50 µg/mL for saxagliptin. nih.gov The specificity was assessed by screening blank plasma samples to ensure no interference from endogenous components. nih.gov
| Technique | Sample Matrix | Sample Preparation | Chromatographic Conditions | Detection | Linearity Range | Reference |
|---|---|---|---|---|---|---|
| UPLC-MS/MS | Rat Plasma | Liquid-liquid extraction with ethyl acetate | C18 column (2.1 × 50 mm, 1.7µm); Mobile phase: Methanol: 0.1% Formic acid (40:60, v/v) | ESI+; Multiple Reaction Monitoring | 0.5 - 100 ng/mL | researchgate.net |
| HPLC-UV | Human Plasma | Not specified | Not specified | UV | 0.01 - 0.50 µg/mL | nih.gov |
Degradation Pathways and Impurity Profiling of Saxagliptin Monohydrate
Identification of Degradation Products
Forced degradation studies of saxagliptin (B632) under various stress conditions, including hydrolytic (acidic, alkaline, neutral), oxidative, photolytic, and thermal stress, have been conducted to identify its degradation products. researchgate.net The primary degradation pathway is an intramolecular cyclization. mdpi.comgoogleapis.com Other identified degradation products include an epimer of the cyclic amidine and a formyl amide. mdpi.comresearchgate.net In the presence of water, the cyclic amidine can further hydrolyze to form a diketopiperazine byproduct. google.com
A comprehensive analysis using liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) has been employed to elucidate the structures of forced degradation products. researchgate.net The main degradation products identified are listed below.
Table 1: Major Degradation Products of Saxagliptin
| Degradation Product Name | Abbreviation | CAS Number | Notes |
|---|---|---|---|
| Cyclic Amidine | SCA | 1350800-76-8 | A primary, therapeutically inactive degradation product formed via intramolecular cyclization. googleapis.com Also known as Saxagliptin EP Impurity A. |
| Epi-cyclic Amidine | ESCA | - | An epimer of the cyclic amidine. mdpi.com Its formation is favored at higher pH levels and can be catalyzed by hydroxide (B78521) ions. |
| Formyl Amide | SFA | - | A degradation product observed in stability studies. mdpi.comresearchgate.net |
| Diketopiperazine | - | - | Formed from the hydrolysis of the cyclic amidine in aqueous environments. google.com |
| Saxagliptin Cyclic Amide | - | 1350800-77-9 | Also known as Saxagliptin EP Impurity C. pharmaffiliates.com |
Study of the Cyclization Pathway to Inactive Cyclic Amidine
The most significant degradation pathway for saxagliptin is an intramolecular cyclization of the amino group onto the nitrile moiety. googleapis.comgoogle.com This reaction forms a six-membered cyclic amidine (SCA), which is thermodynamically favored and therapeutically inactive. googleapis.comresearchgate.net This conversion poses a significant challenge in the development and manufacturing of a stable drug product. researchgate.net The stress from standard pharmaceutical operations and exposure to excipients can trigger this cyclization. googleapis.com
Factors Influencing Cyclization in Solid and Solution States
The rate of intramolecular cyclization of saxagliptin is influenced by several factors in both solid and solution states.
In the Solid State:
Processing Conditions: Pharmaceutical operations such as wet granulation and roller compaction can accelerate the formation of the cyclic amidine. researchgate.net
Temperature and Humidity: Elevated temperature and relative humidity are key factors that promote degradation. mdpi.com
Micro-environmental pH: The pH within the formulation has a substantial impact. The degradation of certain excipients, such as polyethylene (B3416737) glycol (PEG), can lead to the formation of acidic byproducts like formic acid. mdpi.comresearchgate.net This lowering of the micro-environmental pH can, in turn, reduce the formation rate of the epi-cyclic amidine (ESCA). mdpi.comresearchgate.net
Excipients: The interaction between saxagliptin and various inactive ingredients can trigger cyclization. googleapis.com The composition of the tablet, particularly the ratio of excipients to the active drug, is a significant factor in the formation of degradation products. mdpi.com
In the Solution State:
pH: The cyclization reaction is favored under aqueous, alkaline conditions. Conversely, a lower pH environment can inhibit the formation of the cyclic amidine, though an excessively low pH may lead to other degradation pathways.
Solvent Properties: A profound solvent effect has been identified. The solvent's proton affinity and its autoprotolysis equilibrium constant show a good correlation with the rate of intramolecular cyclization. mdpi.comresearchgate.net
Autocatalysis: An autocatalytic pathway involving proton transfer has been identified as a contributor to the conversion of saxagliptin to its epimer, ESCA, in solution. researchgate.net
Impurities Arising from Synthetic Processes
Impurities in saxagliptin can originate from various sources during its synthesis, including raw materials, intermediates, and the chemicals used in the manufacturing process. daicelpharmastandards.com These process-related impurities must be carefully controlled to ensure the purity and safety of the active pharmaceutical ingredient (API). daicelpharmastandards.comnbinno.com
Common synthetic impurities include:
Products of Over-amidation: These are by-products that can be produced during the synthesis process.
Intermediates and Isomers: Residual starting materials, intermediates such as N-Boc-3-hydroxyadamantylglycine, and various diastereoisomers are potential sources of impurities. daicelpharmastandards.com The use of protecting groups like tert-butyloxy carbonyl ("BOC") can be sensitive to acidic conditions, leading to the formation of unwanted impurities. google.com
Stereoisomers: Different stereoisomers of saxagliptin can be formed during synthesis and are considered impurities. daicelpharmastandards.com
Table 2: Selected Synthetic Impurities of Saxagliptin
| Impurity Name | CAS Number | Notes |
|---|---|---|
| N-Boc-3,4-dihydroxy-(S)-adamantyl glycine (B1666218) | - | A potential impurity from the synthesis process. daicelpharmastandards.com |
| N-Boc-adamatyl glycine | - | A potential impurity from the synthesis process. daicelpharmastandards.com |
| Saxagliptin diastereoisomer-R, S, S, S | - | A stereoisomer of saxagliptin. daicelpharmastandards.com |
| Saxagliptin diastereoisomer-S, R, S, S | - | A stereoisomer of saxagliptin. daicelpharmastandards.com |
| Saxagliptin Imine Impurity | - | A process-related impurity. daicelpharmastandards.com |
| 3-Descarbonitrile 3-Acetamido Saxagliptin (Saxagliptin EP Impurity B) | 1496712-39-0 | Also known as the saxagliptin amide analog. synzeal.com |
Analytical Strategies for Impurity Detection and Quantification
A variety of analytical methods have been developed for the determination and quantification of saxagliptin and its impurities in bulk drug and pharmaceutical dosage forms. ijrpc.com These methods are crucial for quality control and stability monitoring.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used technique. ijrpc.combepls.comjddtonline.info Methods have been developed using C18 columns with mobile phases typically consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netbepls.com This technique offers reliability, repeatability, and sensitivity for quantifying saxagliptin and its impurities. ijrpc.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are powerful tools for both the detection and structural elucidation of degradation products and process-related impurities. researchgate.netijrpc.com A specific and rapid LC-MS/MS method has been developed for the simultaneous determination of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been established for the quantitative analysis of saxagliptin in APIs and pharmaceutical dosage forms. researchgate.net This method typically uses a silica (B1680970) gel plate as the stationary phase and a mobile phase such as a methanol-chloroform mixture, with densitometric scanning for quantification. researchgate.net
These analytical techniques can be used for the qualitative and quantitative estimation of saxagliptin and its related degradants in bulk formulations and biological fluids. ijrpc.com
Pre Clinical Investigations into Drug Drug Interactions Mechanistic
Modulatory Effects on Cytochrome P450 Enzymes (CYP3A4/5)
The cytochrome P450 (CYP) system, particularly the CYP3A4 and CYP3A5 isoenzymes, plays a crucial role in the metabolism of a vast array of drugs. Therefore, a critical component of pre-clinical assessment for any new chemical entity is its potential to either inhibit or induce these enzymes, which could lead to clinically significant drug-drug interactions.
Saxagliptin (B632) undergoes metabolism to form its major active metabolite, 5-hydroxy saxagliptin. nih.gov This biotransformation is primarily mediated by CYP3A4 and CYP3A5. nih.gov In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have been instrumental in elucidating the metabolic pathways of saxagliptin and its potential to modulate CYP activity. nih.gov
Pre-clinical in vitro studies have consistently demonstrated that both saxagliptin and its active metabolite, 5-hydroxy saxagliptin, possess a low potential to inhibit or induce major cytochrome P450 enzymes. nih.gov This suggests a minimal likelihood of saxagliptin altering the metabolic clearance of co-administered drugs that are substrates for these enzymes. nih.gov
In studies with cultured human hepatocytes, saxagliptin and 5-hydroxy saxagliptin did not meaningfully induce the activity or mRNA expression of CYP1A2, CYP2B6, or CYP3A4. nih.gov Similarly, in vitro assessments of inhibitory potential against a panel of key CYP enzymes (including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5) have shown that clinically relevant concentrations of saxagliptin and its metabolite are unlikely to cause significant inhibition. nih.gov
The metabolism of saxagliptin to 5-hydroxy saxagliptin is primarily catalyzed by CYP3A4 and CYP3A5. Kinetic studies have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this reaction, providing insight into the enzymatic efficiency.
Interactive Data Table: In Vitro Metabolism Kinetics of Saxagliptin to 5-hydroxy saxagliptin
| Enzyme | Km (μM) | Vmax (pmol/pmol P450/min) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|
| CYP3A4 | 81.7 | 31.7 | 0.39 |
| CYP3A5 | 252 | 24.0 | 0.10 |
Data sourced from in vitro studies with recombinant human CYP enzymes. researchgate.net
The catalytic efficiency (Vmax/Km) for CYP3A4 is approximately fourfold higher than that for CYP3A5, indicating that CYP3A4 is the more efficient enzyme in the metabolism of saxagliptin. nih.gov
Interactions with Drug Transporters (Theoretical or Pre-clinical Evidence)
In addition to metabolic enzymes, drug transporters are critical determinants of a drug's absorption, distribution, and excretion. Pre-clinical investigations have explored the interaction of saxagliptin with various transporters.
Based on in vitro studies, saxagliptin has been identified as a substrate for P-glycoprotein (P-gp; ABCB1). wjgnet.com P-gp is an efflux transporter found in various tissues, including the intestines, where it can limit the oral absorption of its substrates. However, saxagliptin is considered to be a weak P-gp substrate. bohrium.com
Mechanistic Basis for Altered Pharmacokinetics with Co-administered Agents
The pre-clinical findings regarding saxagliptin's metabolism provide a clear mechanistic basis for the clinically observed alterations in its pharmacokinetics when co-administered with potent modulators of CYP3A4/5.
Strong inhibitors of CYP3A4/5, such as the antifungal agent ketoconazole, are predicted and have been clinically shown to increase the plasma concentrations of saxagliptin. wjgnet.com The mechanism for this interaction is the inhibition of the primary metabolic clearance pathway of saxagliptin, leading to reduced formation of 5-hydroxy saxagliptin and consequently higher exposure to the parent drug. wjgnet.com
Conversely, co-administration with strong inducers of CYP3A4/5, such as the antibiotic rifampicin, is expected to decrease the plasma concentrations of saxagliptin. The induction of CYP3A4/5 would lead to an increased rate of metabolism of saxagliptin to 5-hydroxy saxagliptin, thereby lowering the systemic exposure to the parent compound.
These interactions are a direct consequence of saxagliptin being a sensitive substrate of CYP3A4/5, a fact that was thoroughly established in pre-clinical in vitro metabolism studies. nih.gov The low potential of saxagliptin and its metabolite to inhibit or induce CYP enzymes themselves indicates that saxagliptin is more likely to be the "victim" rather than the "perpetrator" in CYP-mediated drug-drug interactions.
Translational Research and Future Perspectives for Saxagliptin Monohydrate
Theoretical Exploration of Novel Therapeutic Applications based on DPP-4 Inhibition Beyond Glycemic Control
While saxagliptin (B632) is well-established for its role in glycemic control, extensive research has begun to explore its therapeutic potential beyond diabetes management. The underlying mechanism, the inhibition of dipeptidyl peptidase-4 (DPP-4), has effects on various physiological pathways, suggesting a broader clinical utility.
Neuroprotection: Emerging evidence points towards a neuroprotective role for saxagliptin, primarily mediated through the enhancement of glucagon-like peptide-1 (GLP-1) signaling in the brain. ekb.eg DPP-4 is responsible for the degradation of GLP-1, a peptide with known neurotrophic effects. By inhibiting DPP-4, saxagliptin increases the bioavailability of GLP-1 in the central nervous system. This has led to investigations into its potential as a disease-modifying agent for neurodegenerative disorders such as Parkinson's and Alzheimer's disease. ekb.eg
Renal Protection: Beyond its impact on glycemic control, which indirectly benefits kidney health, saxagliptin may exert direct protective effects on the kidneys. Studies have shown that saxagliptin can ameliorate diabetic nephropathy by reducing renal cell apoptosis. nih.govingentaconnect.com The mechanism appears to involve the downregulation of apoptotic genes like caspase 3 and poly (ADP-ribose) polymerase-1 (PARP-1). nih.govingentaconnect.com Furthermore, clinical trials have demonstrated that saxagliptin treatment can lead to improvements in the albumin-to-creatinine ratio (ACR), even in patients with normal albumin levels, an effect that could not be solely attributed to its glucose-lowering action. diabetesjournals.org This suggests a direct beneficial impact on renal hemodynamics and inflammation.
Anti-inflammatory and Cardiovascular Effects: The role of saxagliptin in inflammation and cardiovascular health is an area of active investigation with some complex findings. DPP-4 is known to be involved in immune responses, and its inhibition could theoretically modulate inflammation. Some studies have suggested a potential anti-inflammatory effect of saxagliptin, noting an increase in the anti-inflammatory cytokine IL-10 in patients with type 2 diabetes and coronary artery disease. nih.govnih.gov However, this effect was not consistently observed across all pro-inflammatory markers. nih.gov
The cardiovascular outcomes of saxagliptin have been extensively studied. The SAVOR-TIMI 53 trial, a major cardiovascular outcomes trial, found that saxagliptin did not increase or decrease the rate of major ischemic events, such as myocardial infarction or stroke, compared to placebo. nih.govahajournals.org However, the trial did report an unexpected increase in the rate of hospitalization for heart failure. nih.govahajournals.orgahajournals.org The mechanism for this finding is not fully understood but may involve the modulation of neuropeptide substrates of DPP-4, such as neuropeptide Y and substance P, which can affect cardiac function. nih.gov
Research on Combination Therapies at a Mechanistic Level (e.g., with SGLT2 Inhibitors)
The combination of saxagliptin with inhibitors of the sodium-glucose cotransporter 2 (SGLT2), such as dapagliflozin (B1669812), has emerged as a powerful strategy in the management of type 2 diabetes. This approach is founded on the complementary mechanisms of action of the two drug classes, which target different pathophysiological pathways of the disease.
Complementary Mechanisms of Action: Saxagliptin, as a DPP-4 inhibitor, enhances the incretin (B1656795) effect. It increases the levels of active GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) by preventing their degradation. This leads to glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) secretion from α-cells. fda.gov.ph
On the other hand, SGLT2 inhibitors like dapagliflozin work independently of insulin. fda.gov.ph They block the reabsorption of glucose in the proximal renal tubules, leading to increased urinary glucose excretion (glucuresis). fda.gov.phmayoclinic.org
The synergy of this combination lies in addressing both insulin resistance/secretion defects (via saxagliptin) and insulin-independent glucose clearance (via dapagliflozin). fda.gov.phjofem.org This dual approach leads to more effective glycemic control than either agent alone. nih.goveuropub.co.uk
Mechanistic Insights from Combination Studies:
| Feature | Saxagliptin (DPP-4i) | Dapagliflozin (SGLT2i) | Combined Effect |
| Primary Mechanism | Enhances incretin effect, increases insulin secretion, decreases glucagon secretion. fda.gov.ph | Inhibits renal glucose reabsorption, increases urinary glucose excretion. fda.gov.phmayoclinic.org | Addresses multiple pathophysiological pathways of T2DM. jofem.org |
| Insulin Dependence | Acts in a glucose-dependent manner, relies on β-cell function. | Insulin-independent mechanism. fda.gov.ph | Provides glycemic control across a wider range of disease progression. |
| Effect on Weight | Generally weight-neutral. fda.gov.ph | Associated with weight loss due to caloric loss from glucuresis. fda.gov.ph | Leads to a decrease in body weight. nih.gov |
| Risk of Hypoglycemia | Low risk when used as monotherapy or with non-secretagogues. | Low risk due to insulin-independent action. | The combination maintains a low risk of hypoglycemia. nih.gov |
This table provides a summary of the distinct and complementary mechanisms of Saxagliptin and Dapagliflozin.
Research suggests that the combination may also mitigate some of the potential adverse effects of the individual agents. For instance, the combination of dapagliflozin and saxagliptin has been associated with a lower frequency of urinary tract and genital infections compared to SGLT2 inhibitor monotherapy. jofem.org
Advancements in Formulation Science for Enhanced API Performance
To improve the pharmacokinetic profile and patient compliance of saxagliptin, significant research has been directed towards developing advanced drug delivery systems. These novel formulations aim to provide controlled or sustained release, potentially reducing dosing frequency and improving therapeutic outcomes.
One promising area of research is the development of lipid-based microparticles, or lipospheres. nih.gov These formulations encapsulate the active pharmaceutical ingredient (API) within a lipid matrix, which can modulate its release characteristics.
Saxagliptin-Loaded Lipospheres: Studies have successfully formulated saxagliptin-loaded lipospheres using biocompatible lipids like behenic acid and carnauba wax. nih.govresearcher.lifenih.gov The hot melt emulsion congealing technique is a common method used for their preparation. nih.gov These lipospheres are typically spherical, free-flowing, and can be designed to have a size range of 5-20 micrometers. nih.govresearcher.lifenih.gov
The primary goal of these formulations is to achieve a controlled-release profile. In vitro studies have demonstrated that the release of saxagliptin from these lipospheres can be sustained over a prolonged period. nih.govresearcher.life
Pharmacokinetic Profile of Liposphere Formulations: In vivo pharmacokinetic studies in healthy volunteers have shown that saxagliptin-loaded lipospheres can significantly alter the drug's absorption and elimination profile compared to conventional immediate-release tablets. nih.govnih.gov
| Pharmacokinetic Parameter | Conventional Saxagliptin | Saxagliptin-Loaded Lipospheres |
| Tmax (Time to peak concentration) | 3.55 ± 2.18 h nih.govnih.gov | 10.53 h nih.govnih.gov |
| Cmax (Peak plasma concentration) | 99.66 ± 2.97 ng/mL nih.govnih.gov | 75.63 ± 3.85 ng/mL nih.govnih.gov |
| Bioavailability (AUC) | - | Enhanced nih.govnih.gov |
| Half-life & Mean Residence Time (MRT) | - | Increased nih.govresearcher.life |
This table illustrates the improved pharmacokinetic profile of Saxagliptin-loaded lipospheres compared to conventional formulations.
The data indicates that liposphere formulations lead to a delayed time to reach peak concentration (Tmax) and a lower peak plasma concentration (Cmax). nih.govnih.gov This flattened pharmacokinetic profile is indicative of a sustained-release effect, which can help in maintaining therapeutic drug levels for a longer duration and potentially reducing the risk of concentration-dependent side effects. nih.govresearcher.life The enhanced bioavailability, as suggested by a higher Area Under the Curve (AUC), is likely due to the improved absorption and protection of the drug from degradation. nih.govnih.gov
Other formulation strategies that have been explored include gastro-retentive microspheres, designed to prolong the residence time of the drug in the stomach for controlled release, and bilayer tablets combining immediate-release saxagliptin with sustained-release metformin. crpsonline.comthebrpi.org
Development of Analytical Techniques for Impurity Control and Quality Assurance
Ensuring the purity and quality of saxagliptin monohydrate is critical for its safety and efficacy. The development of robust and sensitive analytical methods is therefore essential for identifying and quantifying potential impurities and degradation products. A variety of chromatographic techniques have been developed and validated for this purpose, in accordance with International Council for Harmonisation (ICH) guidelines. nih.gov
Stability-Indicating HPLC Methods: A significant focus of analytical development has been on stability-indicating methods, which are capable of separating the API from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose. nih.govajpamc.comrsc.orgzenodo.org
These methods typically employ a C18 column and a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). nih.govrsc.orgzenodo.org Detection is usually carried out using a photodiode array (PDA) detector, which allows for the monitoring of eluents at specific wavelengths (e.g., 225 nm or 230 nm). nih.govrsc.orgzenodo.org
Forced Degradation Studies: To validate the stability-indicating nature of these analytical methods, forced degradation studies are performed. These studies involve subjecting saxagliptin to various stress conditions, including:
Acid hydrolysis (e.g., with hydrochloric acid)
Base hydrolysis (e.g., with sodium hydroxide)
Oxidative degradation (e.g., with hydrogen peroxide)
Thermal degradation
Photolytic degradation (exposure to UV light) ajpamc.com
The results of these studies have shown that saxagliptin can degrade under these conditions, and the developed HPLC methods are effective in separating the degradation products from the intact drug. nih.govajpamc.com
Commonly Used Chromatographic Conditions:
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil C18 (150 x 4.6 mm, 5 µm) nih.gov | Xterra C-18 (150 mm × 4.6 mm, 3.5 µ) rsc.org | Xterra C18 (4.6*150mm, 5µ) zenodo.org |
| Mobile Phase | 60% Phosphate buffer (pH 3) and 40% Acetonitrile nih.gov | 20 mM Sodium dihydrogen phosphate (pH 5.5) and Acetonitrile (53:47 v/v) rsc.org | 0.1% OPA: Methanol (B129727): Acetonitrile (30:60:10) zenodo.org |
| Flow Rate | 1.0 mL/min nih.gov | 1.2 mL/min rsc.org | 1.0 mL/min zenodo.org |
| Detection Wavelength | 230 nm nih.gov | 230 nm rsc.org | 225 nm zenodo.org |
This table presents examples of different validated RP-HPLC methods for the analysis of Saxagliptin.
The validation of these methods as per ICH guidelines includes assessing parameters such as specificity, linearity, precision, accuracy, robustness, and solution stability. nih.gov These validated methods are suitable for the routine quality control of saxagliptin in bulk drug and pharmaceutical formulations. nih.govrsc.org
Innovations in Synthesis and Process Chemistry for Improved Manufacturing Efficiency
The manufacturing process of saxagliptin, a complex molecule, has been a subject of research aimed at improving efficiency, reducing cost, and minimizing environmental impact. Innovations in synthesis and process chemistry have focused on developing more streamlined and "green" manufacturing routes.
Telescopic and One-Pot Processes: One of the key advancements in saxagliptin synthesis is the development of telescopic or one-pot processes. orientjchem.org These processes combine multiple reaction steps without the need for isolating intermediate compounds, which can significantly improve efficiency by reducing processing time, solvent usage, and waste generation.
An efficient and telescopic process for the preparation of saxagliptin hydrochloride has been described that utilizes propylphosphonic anhydride (B1165640) (T3P) as a reagent for both the condensation and dehydration steps. orientjchem.orgresearchgate.net This approach avoids the use of more hazardous reagents and simplifies the work-up procedure. orientjchem.org
Biocatalysis in the Synthesis of Key Intermediates: The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry and has been applied to the synthesis of key intermediates for saxagliptin. tandfonline.com The synthesis of the chiral intermediate (S)-3-hydroxyadamantane glycine (B1666218) from 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid is a critical step that can be efficiently catalyzed by enzymes. thieme-connect.comresearchgate.net
Specifically, a mutant phenylalanine dehydrogenase from Thermoactinomyces intermedius (TiPDHm) and formate (B1220265) dehydrogenase (FDH) have been used for this reductive amination reaction. thieme-connect.comresearchgate.net Research has focused on optimizing this biocatalytic process by co-expressing the necessary enzymes in a host organism like Escherichia coli, which simplifies enzyme preparation and allows for a high conversion rate in a shorter reaction time. thieme-connect.comresearchgate.net
Key Features of Innovative Synthesis Processes:
| Innovation | Description | Advantages |
| Telescopic Synthesis | Combining multiple reaction steps without isolating intermediates. orientjchem.org | Reduced cycle time, lower solvent consumption, less waste. orientjchem.org |
| Use of Propylphosphonic Anhydride (T3P) | A milder and more efficient reagent for condensation and dehydration steps. orientjchem.orgresearchgate.net | Avoids hazardous reagents, simplifies purification. orientjchem.org |
| Biocatalytic Reductive Amination | Use of enzymes (e.g., TiPDHm and FDH) for the synthesis of a key chiral intermediate. thieme-connect.comresearchgate.net | High stereoselectivity, mild reaction conditions (ambient temperature and pressure), reduced cost and hazards, environmentally friendly. tandfonline.comthieme-connect.comresearchgate.net |
This table summarizes key innovations in the synthesis of Saxagliptin, highlighting their advantages.
These advancements in process chemistry not only make the manufacturing of saxagliptin more economically viable but also align with the principles of green chemistry by reducing the environmental footprint of the production process. tandfonline.compharmacyjournal.orginstituteofsustainabilitystudies.com The commercial-scale synthesis of saxagliptin has evolved to enhance process robustness and efficiency, reflecting the continuous drive for improvement in pharmaceutical manufacturing. acs.org
Q & A
Q. What statistical approaches optimize dose-response modeling for saxagliptin in preclinical studies?
- Apply nonlinear mixed-effects modeling (NONMEM) to sparse pharmacokinetic/pharmacodynamic (PK/PD) data. Incorporate covariates like body weight and creatinine clearance using allometric scaling. Validate models via bootstrap or visual predictive checks .
- Data Source: Refer to bilayer tablet optimization studies using Box-Behnken designs for saxagliptin-excipient interactions .
Q. How to assess saxagliptin’s β-cell preservation effects while controlling for confounders like insulin sensitivity?
- Use hyperglycemic clamps with graded glucose infusions to measure acute insulin response (AIR) and disposition index (AIR × Matsuda index). Compare saxagliptin-treated cohorts to placebo in randomized crossover trials, adjusting for HOMA-IR .
- Limitation: Long-term β-cell function studies require ≥5-year follow-ups to detect delayed treatment effects .
Methodological Challenges
Q. How to standardize in vivo models for saxagliptin’s cardiorenal outcomes research?
- Use Zucker diabetic fatty (ZDF) rats or db/db mice with protocolized endpoints: urinary albumin/creatinine ratio, echocardiographic LVEF, and histopathological glomerulosclerosis scoring. Address interspecies DPP-4 expression differences via transcriptomic validation .
Q. What strategies mitigate batch-to-batch variability in this compound formulation studies?
- Implement quality-by-design (QbD) principles: define critical material attributes (e.g., particle size distribution, crystallinity) and process parameters (compression force, drying time). Use multivariate analysis (PLS regression) to correlate inputs with dissolution profiles .
Data Interpretation Guidelines
Q. How to differentiate saxagliptin’s direct pharmacological effects from off-target in vitro artifacts?
- Perform counter-screens against related proteases (DPP-8, DPP-9, FAP) at 10× IC50 concentrations. Confirm target engagement via cellular thermal shift assays (CETSA) or siRNA knockdown .
Q. What criteria determine saxagliptin’s inclusion in combination therapy meta-analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
